Cas no 1807395-78-3 (3-Bromo-5-fluoro-2-nitrocinnamic acid)

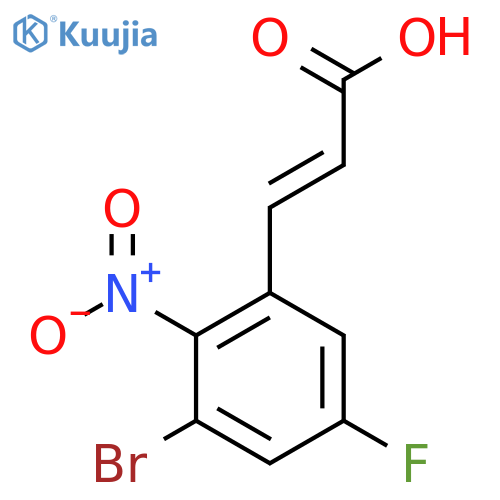

1807395-78-3 structure

商品名:3-Bromo-5-fluoro-2-nitrocinnamic acid

CAS番号:1807395-78-3

MF:C9H5BrFNO4

メガワット:290.04270529747

CID:4976476

3-Bromo-5-fluoro-2-nitrocinnamic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-fluoro-2-nitrocinnamic acid

-

- インチ: 1S/C9H5BrFNO4/c10-7-4-6(11)3-5(1-2-8(13)14)9(7)12(15)16/h1-4H,(H,13,14)/b2-1+

- InChIKey: BWZCTKYQOAZRFO-OWOJBTEDSA-N

- ほほえんだ: BrC1=CC(=CC(/C=C/C(=O)O)=C1[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 317

- トポロジー分子極性表面積: 83.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

3-Bromo-5-fluoro-2-nitrocinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013017826-250mg |

3-Bromo-5-fluoro-2-nitrocinnamic acid |

1807395-78-3 | 97% | 250mg |

$504.00 | 2023-09-02 | |

| Alichem | A013017826-500mg |

3-Bromo-5-fluoro-2-nitrocinnamic acid |

1807395-78-3 | 97% | 500mg |

$782.40 | 2023-09-02 | |

| Alichem | A013017826-1g |

3-Bromo-5-fluoro-2-nitrocinnamic acid |

1807395-78-3 | 97% | 1g |

$1475.10 | 2023-09-02 |

3-Bromo-5-fluoro-2-nitrocinnamic acid 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1807395-78-3 (3-Bromo-5-fluoro-2-nitrocinnamic acid) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量